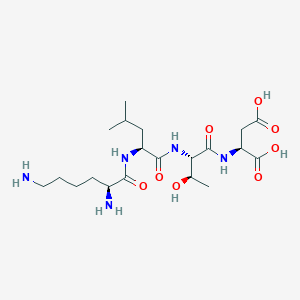

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl-

Beschreibung

Eigenschaften

CAS-Nummer |

652977-15-6 |

|---|---|

Molekularformel |

C20H37N5O8 |

Molekulargewicht |

475.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C20H37N5O8/c1-10(2)8-13(23-17(29)12(22)6-4-5-7-21)18(30)25-16(11(3)26)19(31)24-14(20(32)33)9-15(27)28/h10-14,16,26H,4-9,21-22H2,1-3H3,(H,23,29)(H,24,31)(H,25,30)(H,27,28)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |

InChI-Schlüssel |

VJBIZTVNPZLQPH-BLDNINTCSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Loading

The synthesis typically begins with a Rink Amide AM resin (loading: 0.7 mmol/g) to anchor the C-terminal threonine residue. For free C-terminal acids, Wang resin preloaded with Fmoc-Thr(tBu)-OH is preferred. Swelling in dichloromethane (DCM) and dimethylformamide (DMF) precedes coupling.

Sequential Amino Acid Coupling

The linear assembly follows the sequence: Thr → Leu → Lys → Asp . Key parameters include:

- Coupling reagents : BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (5 equiv) for minimized racemization.

- Fmoc deprotection : 20% piperidine in DMF (3 × 7 min).

- Side-chain protections :

Critical step : Aspartic acid incorporation requires OtBu protection to prevent aspartimide formation, particularly when followed by lysine. FeCl₃-mediated deprotection (5 equiv in DCM, 1.5 h) enables selective modification of Asp side chains post-synthesis.

Solution-Phase Fragment Condensation

Dipeptide and Tripeptide Intermediate Synthesis

Fragment condensation reduces steric hindrance during final cyclization:

- Lys-Leu-Thr fragment : Synthesized via mixed anhydride method using isobutyl chloroformate/N-methylmorpholine in THF.

- Asp activation : Converted to pentafluorophenyl ester for efficient coupling with the Lys-Leu-Thr fragment.

Yield optimization :

| Fragment | Coupling Reagent | Solvent | Yield |

|---|---|---|---|

| Lys-Leu | DCC/HOBt | DMF | 78% |

| Leu-Thr | EDC/HOAt | DCM | 85% |

Enzymatic Synthesis Using Thermostable Proteases

Solvent Engineering for Enhanced Activity

Thermostable proteases (e.g., TaqSbt) enable synthesis in low-water media:

Advantages :

Addressing Synthesis Challenges

Aspartimide Suppression Strategies

Asp-X sequences (X = Thr, Ser, Lys) are prone to cyclicimide formation. Mitigation approaches include:

Racemization Control

- Coupling additives : Oxyma (ethyl cyano(hydroxyimino)acetate) with DIC reduces α-carbon racemization to <1%.

- Temperature modulation : Coupling at 0°C for sterically hindered residues (e.g., Leu).

Purification and Characterization

HPLC Conditions

Mass Spectrometry Validation

- Observed [M+H]⁺ : 446.1871 (theoretical: 446.18).

- MS/MS fragmentation : Dominant y₃ ion at m/z 347.2 (Thr-Leu-Lys).

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Racemization Risk | Scalability |

|---|---|---|---|---|

| SPPS | 65% | 90% | Low (with Oxyma) | High |

| Solution-Phase | 52% | 85% | Moderate | Moderate |

| Enzymatic | 48% | 88% | Negligible | Low |

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Analyse Chemischer Reaktionen

Reaktionstypen

L-Asparaginsäure, L-Lysyl-L-Leucyl-L-Threonyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie L-Lysin und L-Threonin verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken zu brechen, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Peptidanaloga zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Performinsäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate mit Schutzgruppen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von L-Lysin zur Bildung von Allysin führen, während die Reduktion Disulfidbrücken zu Thiolgruppen zurückführen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-Asparaginsäure, L-Lysyl-L-Leucyl-L-Threonyl- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Peptid kann die Aktivität dieser Zielstrukturen modulieren, indem es an ihre aktiven Zentren bindet oder ihre Konformation verändert. Diese Interaktion kann nachgeschaltete Signalwege auslösen, die zu verschiedenen zellulären Reaktionen führen.

Wirkmechanismus

The mechanism of action of L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares L-aspartic acid, L-lysyl-L-leucyl-L-threonyl- with structurally related peptides:

Key Observations:

Charge Distribution : The presence of Lys and Asp in CAS 681451-69-4 creates zwitterionic properties, improving solubility in aqueous environments compared to hydrophobic peptides like CAS 359704-85-1 .

Hydrogen Bonding: Evidence from thermal deformation studies of individual amino acids (e.g., L-aspartic acid) suggests that hydrogen-bond density and directionality influence thermal stability. Peptides with multiple polar residues (e.g., Thr, Asn) may exhibit similar behavior .

Functional and Application Comparisons

Thermal Stability

- L-Aspartic Acid: Exhibits negative thermal expansion (contraction) along the ac plane due to shear deformations in monoclinic crystals, linked to hydrogen-bonding patterns .

Nutritional and Industrial Roles

- L-Asp in Food: L-aspartic acid and L-glutamic acid dominate non-essential amino acid profiles in foods like melinjo peel, contributing to umami taste .

- Peptide Applications: Peptides containing Thr and Lys (e.g., CAS 681451-69-4) may enhance nutritional value in functional foods due to their essential amino acid content .

Biologische Aktivität

L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is a peptide that combines several amino acids, each contributing to its unique biological activities. This article will explore the biological significance, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

1. Overview of Amino Acids

L-Aspartic acid (Asp) is a non-essential amino acid involved in various metabolic processes, while L-lysine (Lys), L-leucine (Leu), and L-threonine (Thr) are essential amino acids critical for protein synthesis and various physiological functions. The combination of these amino acids into a peptide may enhance their individual biological activities.

| Amino Acid | Abbreviation | Role |

|---|---|---|

| Aspartic Acid | Asp | Neurotransmitter, energy metabolism |

| Lysine | Lys | Protein synthesis, calcium absorption |

| Leucine | Leu | Muscle protein synthesis, energy production |

| Threonine | Thr | Protein synthesis, immune function |

2.1 Neurotransmitter Function

L-Aspartic acid serves as an excitatory neurotransmitter in the central nervous system (CNS). It is involved in synaptic transmission and neuroplasticity. Research indicates that alterations in aspartate levels can influence neurological conditions such as schizophrenia and depression .

2.2 Energy Metabolism

Aspartate plays a crucial role in the Krebs cycle, contributing to energy production. It acts as a substrate for gluconeogenesis and supports the urea cycle, which is essential for detoxifying ammonia in the body . The presence of lysine and leucine enhances energy production by promoting muscle protein synthesis during exercise .

2.3 Immune Function

Threonine is vital for immune function, influencing the production of antibodies and maintaining gut health . The combination of these amino acids may enhance immune response, particularly during stress or illness.

The mechanisms through which L-aspartic acid and its combined peptide act include:

- Transport Across the Blood-Brain Barrier (BBB) : L-aspartate is selectively transported across the BBB via ASCT2 transporters, facilitating its availability in the brain for neurotransmission .

- Protein Synthesis : The presence of lysine and leucine promotes anabolic processes in muscle tissue, enhancing recovery and performance during physical activity .

- Cell Proliferation : Aspartate is crucial for nucleotide synthesis, which is necessary for cell growth and proliferation .

4.1 Case Study: Aspartate's Role in Neurological Disorders

A study highlighted the role of aspartate in psychiatric disorders. Elevated levels of aspartate were correlated with increased excitotoxicity in neuronal cells, suggesting a potential target for therapeutic intervention in conditions like Alzheimer's disease .

4.2 Research on Amino Acid Supplementation

Research has shown that supplementation with aspartate-containing peptides can improve exercise performance by enhancing glycogen resynthesis rates post-exercise. This effect was particularly noted with potassium magnesium aspartate salts .

5. Conclusion

The compound L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- showcases significant biological activity through its constituent amino acids. Its roles in neurotransmission, energy metabolism, immune function, and cell proliferation underscore its potential therapeutic applications. Further research is warranted to explore the full spectrum of benefits this peptide may offer in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.